molecular formula C17H16O B14234925 1H-Indene, 3-[(S)-methoxyphenylmethyl]- CAS No. 512786-35-5

1H-Indene, 3-[(S)-methoxyphenylmethyl]-

Cat. No.: B14234925
CAS No.: 512786-35-5
M. Wt: 236.31 g/mol
InChI Key: XGOAVTOUSUUAHQ-KRWDZBQOSA-N
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Description

1H-Indene, 3-[(S)-methoxyphenylmethyl]- is an organic compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene, 3-[(S)-methoxyphenylmethyl]- typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, resulting in the formation of 1-substituted-1H-indene and 1-indanone products . The reaction conditions include a temperature range of 100-110°C and a pressure of 30-40 atm.

Industrial Production Methods

Industrial production of indene derivatives often involves the extraction of indene from pyrolysis oil, a by-product of the thermal decomposition of organic materials in an inert atmosphere. The extracted indene undergoes further chemical transformations, such as sulfonation and polycondensation with formalin, to produce various indene-based products .

Chemical Reactions Analysis

Types of Reactions

1H-Indene, 3-[(S)-methoxyphenylmethyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones’ reagent, o-iodoxybenzoic acid (IBX)

    Reduction: Hydrogenation catalysts

    Substitution: Electrophilic reagents

Major Products Formed

    Oxidation: Ketones

    Reduction: Reduced indene derivatives

    Substitution: Substituted indene compounds

Mechanism of Action

The mechanism of action of 1H-Indene, 3-[(S)-methoxyphenylmethyl]- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to bind to multiple receptors and inhibit specific enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The indene structure allows for effective binding and modulation of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indene, 3-[(S)-methoxyphenylmethyl]- is unique due to the presence of the methoxyphenylmethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. This structural modification allows for greater versatility in chemical reactions and biological activities compared to its simpler counterparts.

Properties

CAS No.

512786-35-5

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

3-[(S)-methoxy(phenyl)methyl]-1H-indene

InChI

InChI=1S/C17H16O/c1-18-17(14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)16/h2-10,12,17H,11H2,1H3/t17-/m0/s1

InChI Key

XGOAVTOUSUUAHQ-KRWDZBQOSA-N

Isomeric SMILES

CO[C@H](C1=CCC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

COC(C1=CCC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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